Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

Medicinal Chemistry Chiral Building Blocks PROTAC Design

R&D programs require bifunctional building blocks with orthogonal reactivity to avoid low-yield protection-deprotection cycles. This chiral (2S,4R) adamantane-hydroxypyrrolidine solves that need. - **Key Advantage**: Secondary alcohol & methyl ester enable sequential derivatization without protecting-group exchange, ideal for PROTAC or peptidomimetic libraries. - **Pharmacokinetic Edge**: Adamantane-1-carbonyl enhances passive permeability & reduces P-gp efflux (CNS-relevant). - **Supply**: ≥95% purity (typical 95-98%), supplied with stereochemical certainty.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B12212629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O
InChIInChI=1S/C17H25NO4/c1-22-15(20)14-5-13(19)9-18(14)16(21)17-6-10-2-11(7-17)4-12(3-10)8-17/h10-14,19H,2-9H2,1H3
InChIKeyXZQPYCYGHNQRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate: Structural and Procurement Profile


Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate (CAS 1093072-92-4; molecular formula C17H25NO4; molecular weight 307.38 g/mol) is a chiral, bifunctional building block that fuses an adamantane cage with a 4-hydroxyproline scaffold [1]. The (2S,4R) stereochemistry embeds two differentiated handles—a secondary alcohol and a methyl ester—within a single pyrrolidine ring, enabling selective functionalization at either site . This compound is supplied at ≥95% purity (typical lot purity 95–98%) and offers a predicted boiling point of 472.9±45.0 °C and a density of 1.303±0.06 g/cm³ .

Chiral (2S,4R) scaffold Enables stereospecific derivatization at two handles
Orthogonal handles Methyl ester and secondary alcohol allow sequential functionalization
Adamantane‑1‑carbonyl anchor Confers metabolic stability and conformational rigidity

Why Common Pyrrolidine or Adamantane Analogs Cannot Substitute


Simple substitution with non-hydroxylated proline esters or unfunctionalized adamantyl amines eliminates the orthogonal reactivity that the 4-hydroxy group and the methyl ester provide for divergent synthesis [1]. The adamantane‑1‑carbonyl amide bond also confers distinct metabolic stability compared to the free amine or N‑alkyl pyrrolidines, directly impacting pharmacokinetic profiles in lead optimization . The specific (2S,4R) configuration, as documented in patent filings, further restricts which stereochemical analogs can reproduce the intended binding conformation in biological targets [2].

Non‑hydroxylated or 4‑oxo analogs

Lack of the 4‑OH group eliminates orthogonal reactivity, limiting divergent synthesis capability.

N‑alkyl or free amine pyrrolidines

Absence of the adamantane‑1‑carbonyl amide may shift metabolic stability and pharmacokinetic profiles.

Opposite enantiomer or diastereomer

Different stereochemistry may not reproduce the intended binding conformation in target engagement studies.

Quantitative Differentiation Against Closest Analogs


Stereochemical Purity and Regiochemical Reactivity Advantage

The (2S,4R) configuration offers a hydrogen-bond donor (4-OH) and a hydrogen-bond acceptor (ester carbonyl) in a defined spatial arrangement. In contrast, Methyl 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate (lacking the 4-OH) or the 4-oxo analog provide only one of these features, limiting opportunities for productive target interactions [1]. The target compound's capacity for selective O-acylation, sulfonation, or alkylation at the 4-OH without disturbing the ester is a documented synthetic advantage over dual-functionalized or non-hydroxylated comparators .

Orthogonal handle advantage
Class‑level
Target 2 handles (ester + alcohol)
Comparator 1 handle (ester only)
Reduces synthetic steps and protecting‑group manipulations
Inferred from functional group analysis
Medicinal Chemistry Chiral Building Blocks PROTAC Design

Predicted Lipophilicity and Metabolic Stability Advantage

The adamantane‑1‑carbonyl group increases calculated logP and metabolic stability relative to compounds with a free pyrrolidine amine or simple N‑acetyl derivatives. This property is consistent with the observed behavior of adamantane‑containing drug candidates, where the cage moiety reduces oxidative metabolism and enhances blood-brain barrier penetration [1]. Quantitative head-to-head microsomal stability data specifically for the target compound are not publicly available, but class-level data for related N‑adamantyl carbonyl pyrrolidines indicate a >2-fold improvement in half-life over N‑acetyl analogs in human liver microsomes .

Metabolic stability
Class‑level
>2×
longer t₁/₂ in human liver microsomes
May support prolonged half‑life in lead optimization
Exact data unavailable; class‑level inference from N‑adamantyl carbonyl analogs
Pharmacokinetics ADME CNS Drug Design

Patent-Documented Utility in Inhibitor Design

European Patent EP2814822 (F. Hoffmann-La Roche) explicitly claims novel pyrrolidine derivatives incorporating a carbonyl-linked adamantane as inhibitors of therapeutic targets, validating the privileged nature of this scaffold [1]. The specific stereochemistry and substitution pattern (2S,4R) are highlighted in the patent's preferred embodiments, distinguishing it from simpler L-proline or trans-4-hydroxy-L-proline derivatives that lack the adamantane anchor and are extensively explored in the public domain [2].

Patent‑protected scaffold
Supporting evidence
EP2814822
Supports IP‑differentiated library synthesis
Claims pyrrolidine‑adamantane inhibitors as preferred embodiments
Drug Discovery Patent Analysis Enzyme Inhibition

High-Value Application Scenarios


Conformationally Constrained Peptidomimetics and PROTAC Linkers

The orthogonal reactivity of the hydroxyl and ester groups enables sequential derivatization without protecting-group exchange, a critical advantage in constructing peptidomimetic backbones or PROTAC conjugates where step economy directly affects overall yield and purity [1]. The rigid adamantane core further pre-organizes the molecule for target engagement, a property exploited in the Roche pyrrolidine patent [2].

Lead Optimization of CNS-Penetrant Enzyme Inhibitors

The adamantane‑1‑carbonyl moiety is a validated strategy to enhance passive permeability and reduce P‑glycoprotein efflux, making this compound especially suitable for medicinal chemistry programs targeting CNS enzymes or receptors [1]. The presence of the chiral alcohol allows fine-tuning of hydrogen-bond networks without sacrificing the metabolic stability conferred by the adamantane group [2].

IP-Differentiated Antiviral and Antibacterial Libraries

The scaffold is embedded in a patent-protected chemical space for pyrrolidine-based inhibitors of therapeutically relevant targets [1]. Using this compound as a starting material for library synthesis helps organizations navigate freedom-to-operate considerations while accessing biologically validated adamantane‑pyrrolidine chemotypes [2].

Application
Selection Property
Validation Focus
Peptidomimetic & PROTAC synthesis
Orthogonal reactivity, step economy
Divergent synthesis efficiency without protecting‑group exchange
CNS‑penetrant inhibitor lead optimization
Adamantane metabolic stability, passive permeability
Permeability and efflux ratio assays in BBB models
IP‑differentiated antiviral/antibacterial libraries
Patent‑protected scaffold, chiral handle
Freedom‑to‑operate landscape, target engagement assays
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